1-Methoxy-3-methyl-5-phenylbiuret
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Overview
Description
1-Methoxy-3-methyl-5-phenylbiuret is an organic compound with the molecular formula C10H13N3O3 It is a derivative of biuret, featuring a methoxy group, a methyl group, and a phenyl group attached to the biuret core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methoxy-3-methyl-5-phenylbiuret typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of 1-methoxy-3-methylurea with phenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
1-Methoxy-3-methyl-5-phenylbiuret can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted biuret derivatives.
Scientific Research Applications
1-Methoxy-3-methyl-5-phenylbiuret has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 1-Methoxy-3-methyl-5-phenylbiuret involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
1-Methoxy-3-methylbiuret: Lacks the phenyl group, resulting in different chemical and biological properties.
3-Methyl-5-phenylbiuret: Lacks the methoxy group, affecting its reactivity and applications.
1-Methoxy-5-phenylbiuret: Lacks the methyl group, leading to variations in its chemical behavior.
Uniqueness
1-Methoxy-3-methyl-5-phenylbiuret is unique due to the presence of all three substituents (methoxy, methyl, and phenyl) on the biuret core.
Properties
CAS No. |
76267-43-1 |
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Molecular Formula |
C10H13N3O3 |
Molecular Weight |
223.23 g/mol |
IUPAC Name |
1-carbamoyl-1-methoxy-3-(2-methylphenyl)urea |
InChI |
InChI=1S/C10H13N3O3/c1-7-5-3-4-6-8(7)12-10(15)13(16-2)9(11)14/h3-6H,1-2H3,(H2,11,14)(H,12,15) |
InChI Key |
GNZXIISUTBKVLG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1NC(=O)N(C(=O)N)OC |
Origin of Product |
United States |
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